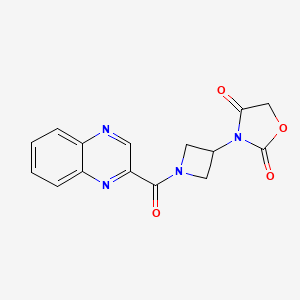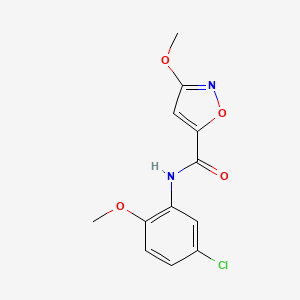![molecular formula C19H20N2O5S B2377716 N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941873-66-1](/img/structure/B2377716.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its significant role in medicinal chemistry. This compound is structurally related to apixaban, a well-known anticoagulant used to prevent and treat thromboembolic diseases .
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, which indirectly inhibits platelet aggregation . This action affects the coagulation cascade, disrupting the formation of blood clots and thereby exerting an antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn reduces platelet aggregation . This leads to a decrease in blood clot formation, providing an antithrombotic effect . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy of apixaban at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, making it a favorable choice in clinical settings .
Biochemical Analysis
Biochemical Properties
The compound N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
This compound indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it may have significant effects on cellular processes related to coagulation and thrombosis.
Molecular Mechanism
The compound acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . This binding interaction is key to its mechanism of action, leading to the inhibition of FXa and subsequent effects on coagulation and thrombosis.
Dosage Effects in Animal Models
Pre-clinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine . The process includes:
Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere.
Cyclization: Cyclization between intermediates in the presence of potassium carbonate (K2CO3) and 1,5-dibromopentane.
Chlorination: Chlorination with phosphorus pentachloride (PCl5) to produce key intermediates.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and practical, often involving mild reaction conditions and simple purification techniques such as slurry or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using sodium chlorite under a CO2 atmosphere.
Cyclization: In the presence of K2CO3 and 1,5-dibromopentane.
Chlorination: With PCl5.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO2 atmosphere.
Cyclization: Potassium carbonate (K2CO3), 1,5-dibromopentane.
Chlorination: Phosphorus pentachloride (PCl5).
Major Products
The major products formed from these reactions include various intermediates that are crucial for the final synthesis of the compound .
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of anticoagulants like apixaban.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Integral in the development of drugs for preventing and treating thromboembolic diseases.
Industry: Employed in the production of pharmaceuticals due to its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar anticoagulant properties.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific structural features that confer high selectivity and potency as an FXa inhibitor . Its synthesis involves distinct intermediates and reaction conditions that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-6-4-14(5-7-15)20-27(23,24)16-8-9-17-18(13-16)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRPQRZWCMDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)
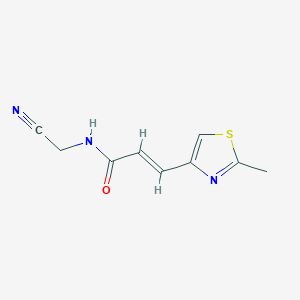
![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)
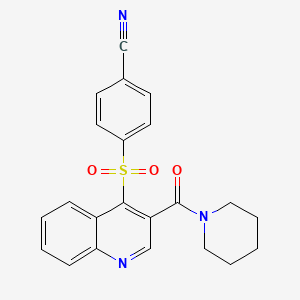
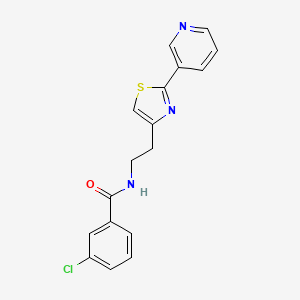
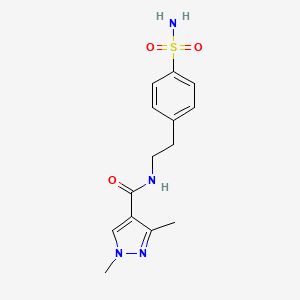

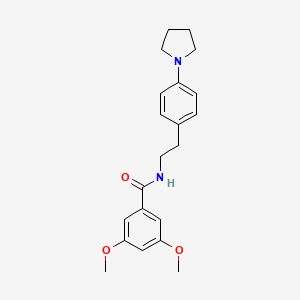
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
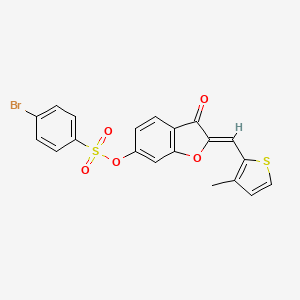
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2377654.png)
